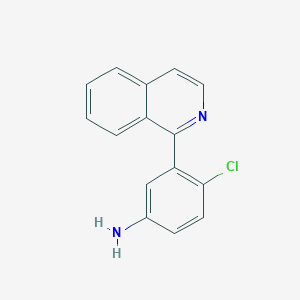
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrrolidine ring, and multiple functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyrrolidine ring, and the addition of functional groups. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving an amine and a suitable electrophile.
Functional Group Addition: The hydroxyl and carboxamido groups can be added through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols; electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine-containing compounds.
Substitution: Formation of substituted cyclopropane or pyrrolidine derivatives.
科学研究应用
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Pathway Modulation: The compound may modulate biochemical pathways by interacting with key regulatory proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-amino-1-phenyl-1-propanol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.3.1]heptane-2,3-diol
Uniqueness
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its combination of a cyclopropane ring, a pyrrolidine ring, and multiple functional groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C13H21ClN2O4 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC 名称 |
ethyl (1R,2S)-2-ethenyl-1-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O4.ClH/c1-3-8-6-13(8,12(18)19-4-2)15-11(17)10-5-9(16)7-14-10;/h3,8-10,14,16H,1,4-7H2,2H3,(H,15,17);1H/t8-,9-,10+,13-;/m1./s1 |
InChI 键 |
NBJWPFOWARTFEN-RFPNMSNKSA-N |
手性 SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2)O.Cl |
规范 SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CN2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


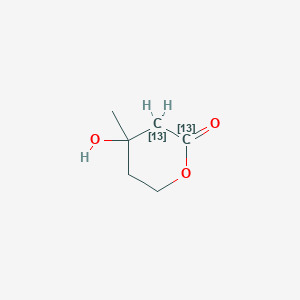
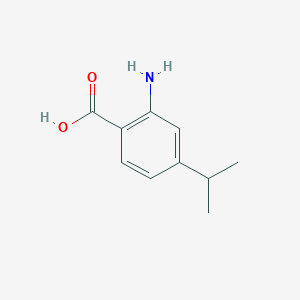
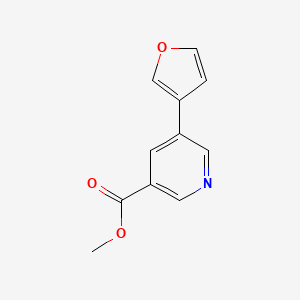
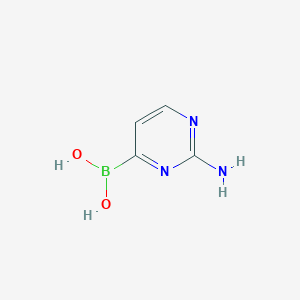
![(3R)-N-[5-chloro-4-[6-(oxan-4-ylmethylamino)pyridin-2-yl]pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1510515.png)
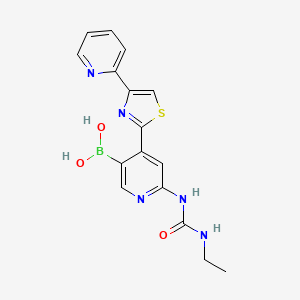
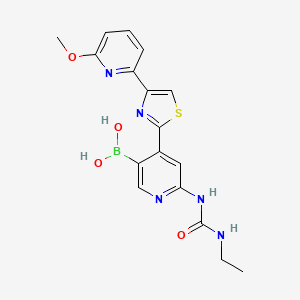
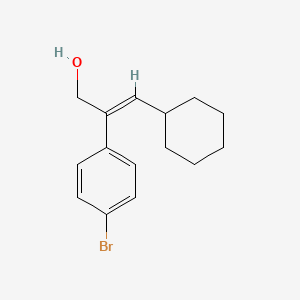
![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetonitrile](/img/structure/B1510521.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol](/img/structure/B1510534.png)
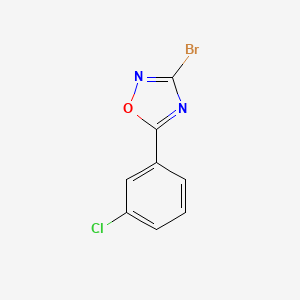
![Ethyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1510537.png)
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1510545.png)
